Isotiocianato de 2-fluoroetilo

Descripción general

Descripción

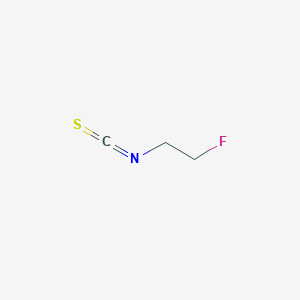

2-Fluoroethyl isothiocyanate is a chemical compound with the molecular formula C3H4FNCS. It is a member of the isothiocyanate family, which are compounds containing the functional group -N=C=S.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmaceutical Development

2-Fluoroethyl isothiocyanate is part of a broader class of isothiocyanate compounds that have shown promise in cancer treatment. These compounds are characterized by their ability to induce cytotoxic effects on various tumor types while maintaining a lower toxicity profile compared to traditional chemotherapeutics. Research indicates that the incorporation of fluorine into the structure can enhance the pharmacokinetic properties of these compounds, potentially leading to improved efficacy and reduced side effects in cancer therapies .

Mechanism of Action

The therapeutic effects of 2-fluoroethyl isothiocyanate are primarily attributed to its ability to modify cellular signaling pathways involved in tumor growth and survival. Studies have shown that isothiocyanates can induce apoptosis in cancer cells through the activation of caspases and the modulation of oxidative stress pathways. Additionally, they may inhibit key enzymes involved in tumor progression, such as histone deacetylases .

Cancer Treatment Case Studies

Case Study 1: Efficacy Against Specific Tumor Types

In a study focusing on various isothiocyanates, including 2-fluoroethyl isothiocyanate, researchers found significant cytotoxic activity against adenocarcinoma and non-small cell lung carcinoma cell lines. The study reported IC50 values indicating effective concentrations that inhibited cell proliferation by over 70% in treated cells compared to controls .

Case Study 2: Combination Therapies

Another research highlighted the potential of using 2-fluoroethyl isothiocyanate in combination with existing chemotherapeutic agents. In preclinical models, this compound enhanced the efficacy of paclitaxel, leading to a synergistic effect that resulted in a more significant reduction in tumor size compared to monotherapy .

Agricultural Applications

Beyond its medicinal uses, 2-fluoroethyl isothiocyanate also has applications in agriculture as a biopesticide. Its efficacy against certain pests and pathogens has been documented, making it a candidate for sustainable agricultural practices. Research indicates that isothiocyanates can disrupt the growth of nematodes and other soil-borne pathogens, thereby improving crop yields without relying on synthetic chemicals .

Mecanismo De Acción

Target of Action

2-Fluoroethyl isothiocyanate, also known as 1-fluoro-2-isothiocyanatoethane, interacts with a variety of intracellular targets. These include proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It also interacts with cytochrome P 450 (CYP) enzymes , which play a crucial role in the metabolism of many substances within the body.

Mode of Action

The interaction of 2-Fluoroethyl isothiocyanate with its targets leads to a variety of cellular changes. For instance, it can inhibit the activity of CYP enzymes , which may alter the metabolism of certain substances within the cell. It can also affect proteins involved in cell cycle regulation, potentially leading to cell cycle arrest .

Biochemical Pathways

2-Fluoroethyl isothiocyanate affects several biochemical pathways. It has been shown to modulate a large number of cancer-related targets or pathways, including those involved in detoxification, inflammation, apoptosis, and cell cycle regulation . This suggests that 2-Fluoroethyl isothiocyanate could have potential applications in cancer prevention or treatment.

Pharmacokinetics

Isothiocyanates in general are known to be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh) followed by enzymatic degradation and n-acetylation . These processes could influence the bioavailability of 2-Fluoroethyl isothiocyanate in the body.

Result of Action

The molecular and cellular effects of 2-Fluoroethyl isothiocyanate’s action are diverse, given its interaction with multiple targets and pathways. For example, by modulating proteins involved in cell cycle regulation, it could potentially induce cell cycle arrest . By affecting proteins involved in apoptosis, it could potentially promote programmed cell death .

Action Environment

The action, efficacy, and stability of 2-Fluoroethyl isothiocyanate could be influenced by various environmental factors. For instance, the stability of isothiocyanates can depend on the polarity of different solvents and the presence of certain stabilizers . Additionally, the pH and presence of certain cofactors can influence the formation of isothiocyanates from their precursors .

Análisis Bioquímico

Biochemical Properties

2-Fluoroethyl isothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with nucleophiles such as amino and thiol groups in proteins, forming stable thiourea derivatives . This interaction can lead to the inhibition or activation of enzymes, depending on the specific protein and the nature of the modification. For instance, 2-Fluoroethyl isothiocyanate has been shown to inhibit cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . Additionally, it can interact with antioxidant proteins, influencing the cellular redox state and potentially modulating oxidative stress responses .

Cellular Effects

The effects of 2-Fluoroethyl isothiocyanate on cellular processes are profound. It has been observed to induce oxidative stress in various cell types, leading to the activation of stress response pathways . This compound can influence cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses . Furthermore, 2-Fluoroethyl isothiocyanate can affect gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function . These effects can result in altered cell proliferation, apoptosis, and differentiation, depending on the cell type and context.

Molecular Mechanism

At the molecular level, 2-Fluoroethyl isothiocyanate exerts its effects through covalent modification of biomolecules. The isothiocyanate group reacts with nucleophilic sites on proteins, forming stable adducts that can alter protein function . This modification can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce catalytic efficiency . In some cases, 2-Fluoroethyl isothiocyanate can activate enzymes by stabilizing active conformations or promoting the formation of active enzyme complexes . Additionally, this compound can influence gene expression by modifying transcription factors and histones, leading to changes in chromatin structure and gene accessibility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoroethyl isothiocyanate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light . The degradation products can have different biological activities, potentially leading to changes in cellular responses over time . Long-term exposure to 2-Fluoroethyl isothiocyanate in in vitro and in vivo studies has shown that it can induce persistent changes in cellular function, including sustained oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of 2-Fluoroethyl isothiocyanate in animal models vary with dosage. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can induce toxic effects, including oxidative damage, apoptosis, and tissue injury . The threshold for these effects depends on the specific animal model and the route of administration. Studies have shown that high doses of 2-Fluoroethyl isothiocyanate can lead to adverse effects, such as liver and kidney damage, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

2-Fluoroethyl isothiocyanate is involved in several metabolic pathways, primarily through its interactions with enzymes involved in detoxification and redox regulation . It is metabolized by conjugation with glutathione, followed by enzymatic degradation and excretion . This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism, affecting energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of 2-Fluoroethyl isothiocyanate within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 2-Fluoroethyl isothiocyanate can bind to intracellular proteins and accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the expression of transport proteins .

Subcellular Localization

The subcellular localization of 2-Fluoroethyl isothiocyanate is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, 2-Fluoroethyl isothiocyanate can accumulate in the mitochondria, where it can interact with mitochondrial proteins and influence mitochondrial function . This localization can have significant implications for its biological

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroethyl isothiocyanate can be achieved through several methods. One common approach involves the reaction of 2-fluoroethylamine with thiophosgene. The reaction typically occurs under mild conditions and yields the desired isothiocyanate product . Another method involves the use of difluorocarbenes stabilized by a copper catalyst and elemental sulfur to produce thiocarbonyl fluoride, which can then react with primary amines to form isothiocyanates .

Industrial Production Methods

Industrial production of 2-Fluoroethyl isothiocyanate often employs large-scale synthesis techniques that optimize yield and purity. These methods may involve continuous flow reactors and advanced purification processes to ensure the compound meets the required specifications for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoroethyl isothiocyanate undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.

Addition Reactions: It can add to double bonds in alkenes to form thiocarbamates.

Hydrolysis: It is susceptible to hydrolysis, forming amines and carbonyl sulfide.

Common Reagents and Conditions

Common reagents used in reactions with 2-Fluoroethyl isothiocyanate include primary and secondary amines, alkenes, and water. Reaction conditions typically involve mild temperatures and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reactions .

Major Products Formed

The major products formed from reactions with 2-Fluoroethyl isothiocyanate include thioureas, thiocarbam

Actividad Biológica

2-Fluoroethyl isothiocyanate (FEITC) is a synthetic compound belonging to the isothiocyanate family, known for its diverse biological activities, particularly in cancer prevention and antimicrobial effects. This article explores the biological activity of FEITC, highlighting its mechanisms of action, relevant case studies, and research findings.

Isothiocyanates, including FEITC, exhibit their biological effects primarily through the following mechanisms:

-

Anticancer Activity

- Inhibition of Cell Proliferation : FEITC has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. This is achieved through the modulation of key signaling pathways such as the PI3K/AKT pathway .

- Gene Expression Modulation : Studies indicate that FEITC can alter gene expression profiles associated with cancer progression. For instance, it has been observed to upregulate p21, a cyclin-dependent kinase inhibitor, which plays a crucial role in cell cycle regulation .

- Antimicrobial Activity

- Antioxidant Properties

Table 1: Summary of Biological Activities of 2-Fluoroethyl Isothiocyanate

Research Findings

- A study conducted on prostate cancer cells revealed that FEITC exhibited a stronger inhibitory effect on cell growth compared to other isothiocyanates like sulforaphane. The results indicated that FEITC could induce apoptosis more effectively at lower concentrations .

- In an antimicrobial assessment, FEITC was found to significantly reduce biofilm production in Staphylococcus aureus, demonstrating its potential as an antibacterial agent in clinical settings .

Propiedades

IUPAC Name |

1-fluoro-2-isothiocyanatoethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FNS/c4-1-2-5-3-6/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROMEDPVTPKCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84081-64-1 | |

| Record name | 1-fluoro-2-isothiocyanatoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.